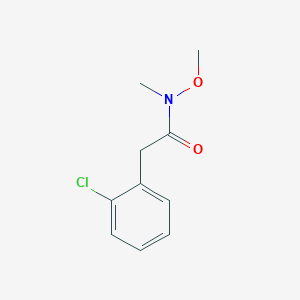
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Vue d'ensemble
Description
2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide (CMMA) is a synthetic compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in the early 2000’s, and has since been studied for its potential use in a variety of applications.
Applications De Recherche Scientifique
Synthesis and Biological Screening
One study involved the synthesis of a series of compounds, including those related to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide. These compounds were screened against various enzymes, demonstrating potential biological activity, particularly against acetylcholinesterase (Rehman et al., 2013).
Chemical Synthesis and Reactivity
Research by Manjunath et al. (2006) developed a reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, starting from 2-chloro-N-methoxy-N-methylacetamide. This reagent facilitates the synthesis of a variety of compounds with biological relevance (Manjunath, Sane, & Aidhen, 2006).
Antifungal Activity
A series of dimethylated trifluoroatrolactamide derivatives, synthesized from α-hydroxyacetamide and CH3I with 2-chloro-N-methoxy-N-methylacetamide, demonstrated moderate antifungal activity, as explored by Yang et al. (2017) (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).
Bacteriostatic Activity
Research by Hong (2012) synthesized derivatives of 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide), which showed promising bacteriostatic activities against various pathogens (Yang Hong, 2012).
Crystal Structure and Stability
A study by Sayed, Jacobs, and Taljaard (2015) investigated the crystal structures of N-methylacetamide compounds, including those related to this compound, revealing insights into their thermal stability and molecular interactions (Sayed, Jacobs, & Taljaard, 2015).
Antiviral and Antiapoptotic Effects
Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, structurally related to this compound, which exhibited significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis virus (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Metabolic Studies
Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including compounds similar to this compound, in human and rat liver microsomes, offering insights into their biotransformation and potential environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds derived from this compound, which exhibited notable lipase and α-glucosidase inhibition, suggesting potential applications in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).
Quorum Sensing Molecule Synthesis
Hodgkinson et al. (2012) presented a microwave-assisted synthesis of quorum-sensing molecules using 2-chloro-N-methoxy-N-methylacetamide, relevant in studying bacterial communication mechanisms (Hodgkinson, Galloway, Welch, & Spring, 2012).
Insecticidal Potential
Research by Rashid et al. (2021) explored the insecticidal efficacy of phenoxyacetamide derivatives, related to this compound, against the cotton leafworm, indicating potential agricultural applications (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFJRFAZYJGLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


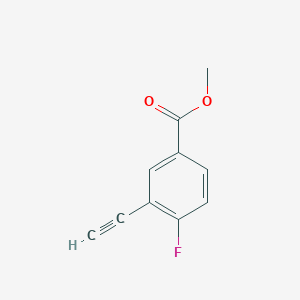

![[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1420820.png)

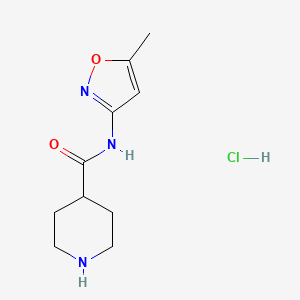

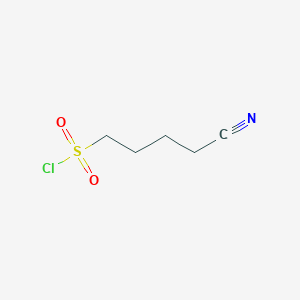


![3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride](/img/structure/B1420832.png)
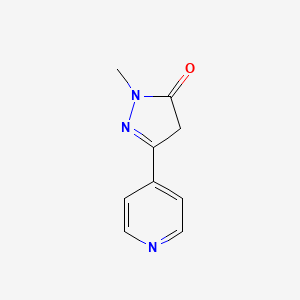
![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)
